2,3-Dichlorobenzaldehyde

Thermodynamics Phase Transition Process Chemistry

Regioisomer purity is critical for felodipine and agrochemical intermediates. Unlike 2,4- or 2,6-isomers, the 2,3-substitution pattern dictates correct dihydropyridine formation per US 5,977,369. Procure the exact scaffold required for SAR studies and validated heterocyclization routes. - Felodipine API intermediate (patented route) - Lower mp (334.66 K) vs 2,4-isomer, distinct crystal packing - ≥98% GC purity minimizes byproducts in condensations

Molecular Formula C7H4Cl2O
Molecular Weight 175.01 g/mol
CAS No. 31155-09-6
Cat. No. B3423644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichlorobenzaldehyde
CAS31155-09-6
Molecular FormulaC7H4Cl2O
Molecular Weight175.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C=O
InChIInChI=1S/C7H4Cl2O/c8-6-3-1-2-5(4-10)7(6)9/h1-4H
InChIKeyLLMLNAVBOAMOEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichlorobenzaldehyde for Felodipine Synthesis


2,3-Dichlorobenzaldehyde (CAS 31155-09-6) is a dihalogenated aromatic aldehyde, white to off-white crystalline solid at room temperature . Its ortho- and meta-chlorine substituents confer distinct electronic and steric properties, influencing reactivity, crystal packing, and thermodynamic behavior compared to other dichlorobenzaldehyde regioisomers [1]. It is a critical intermediate in the synthesis of the antihypertensive drug felodipine and serves as a building block for heterocyclic compounds in pharmaceutical and agrochemical research [2].

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Felodipine API synthesisRequired 2,3-regioisomer starting material for patented dihydropyridine route
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Heterocyclic building blockChalcone formation for thiazine, oxazine, pyrazole scaffolds
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Solid-state model compoundWell-characterized thermodynamic and crystallographic reference for isomer studies

Why Isomer Substitution Fails


Although all six dichlorobenzaldehyde isomers share the same molecular formula (C₇H₄Cl₂O) and molecular weight (175.01 g/mol), they are not interchangeable in synthetic or industrial contexts. The specific 2,3-substitution pattern dictates regioselective reactivity in condensation reactions, determines crystal packing energetics that affect formulation and handling, and defines distinct thermodynamic phase transition parameters critical for process design and quality control [1][2]. For example, the 2,3-isomer exhibits a lower melting temperature and enthalpy of fusion than the 2,4-isomer, directly impacting its suitability in specific melt-based or solid-state reaction protocols. Furthermore, the 2,3-regioisomer is the specifically required starting material for the commercial synthesis of the calcium channel blocker felodipine; substitution with the 2,4- or 2,6-isomer would yield an entirely different dihydropyridine derivative with distinct pharmacological properties, not the active pharmaceutical ingredient (API) [3].

Regioisomer 2,4- or 2,6-dichlorobenzaldehyde yields a different dihydropyridine derivative, not felodipine. Isomer identity directly determines API outcome.
Thermal behavior Melting point and fusion enthalpy differ significantly among isomers; process parameters established for the 2,3-isomer may not transfer.
Crystal packing Isostructurality with 2,6-isomer does not guarantee identical mechanical or stability properties; stacking energetics are substitution-specific.

Differentiation Evidence vs. Closest Analogs


Lower Melting Enthalpy by DSC

Differential Scanning Calorimetry (DSC) analysis reveals that 2,3-Dichlorobenzaldehyde exhibits a significantly lower molar enthalpy of fusion (ΔcrlHm°) compared to the 2,4- and 2,6-dichloro regioisomers. This quantitative difference is critical for predicting behavior in solid-state reactions, melt crystallizations, and thermal stability assessments [1].

Fusion enthalpy
Head-to-head
20.24 ± 0.79 kJ·mol⁻¹ (2,3-isomer)
Δ ≈ -1.7 kJ·mol⁻¹ vs. 2,4-isomer
Δ ≈ -1.3 kJ·mol⁻¹ vs. 2,6-isomer
Lower energy required to disrupt lattice; may support easier melt processing.
DSC data; comparison across three regioisomers under matched conditions.
Thermodynamics Phase Transition Process Chemistry

Distinct Melting Point

The triple point temperature (Ttp), closely approximating the melting point, for 2,3-Dichlorobenzaldehyde is significantly lower than that of its 2,4- and 2,6-dichloro isomers. This fundamental physical property is a primary identifier for purity assessment and a critical parameter in designing recrystallization or sublimation purification protocols [1].

Melting point
Head-to-head
334.66 ± 0.92 K (≈ 61.5 °C)
Δ ≈ -9.5 K vs. 2,4-isomer
Δ ≈ -8.5 K vs. 2,6-isomer
Readily distinguishable by standard DSC or melting point apparatus for identity verification.
Triple point temperature approximates melting point; source provides full method details.
Thermodynamics Physical Property Quality Control

Crystal Packing Energetics

Single-crystal X-ray diffraction analysis of the six dichlorobenzaldehyde isomers reveals that the 2,3- and 2,6-isomers are unexpectedly isostructural, sharing the same space group and similar unit cell parameters. However, quantification of intermolecular interaction energies via the SCDS-PIXEL method demonstrates that the specific stacking and C-H···O interaction energies differ due to the distinct relative positions of the chlorine substituents. In the 2,3-isomer, stacking interactions are the most stabilizing in the structure, a feature not universally observed across all isomers [1].

Crystal packing
Reported
2,3- and 2,6-isomers are isostructural; stacking interactions are the most stabilizing motif in the 2,3-isomer lattice.
Stacking-dominated packing may influence crystal morphology and mechanical properties.
Single-crystal X-ray diffraction at 100–150 K; SCDS-PIXEL energy calculations.
Crystallography Solid-State Chemistry Polymorphism

Required for Felodipine API

A patented process for the preparation of felodipine, a dihydropyridine calcium channel blocker, explicitly requires 2,3-dichlorobenzaldehyde as the starting material. The synthesis involves a two-step condensation: first, 2,3-dichlorobenzaldehyde is condensed with methyl acetoacetate; the resulting intermediate is then reacted with ethyl aminocrotonate to yield felodipine. Use of any other dichlorobenzaldehyde isomer would result in a different regioisomer of the dihydropyridine product, which would not be felodipine and would lack regulatory approval [1].

API requirement
Reported
2,3-Dichlorobenzaldehyde is the mandatory starting material for felodipine according to patented synthetic routes (US 5,977,369).
Isomer substitution would produce a different dihydropyridine, not felodipine. Identity critical for regulatory-compliant API production.
Categorical difference; no quantitative comparison applicable.
Pharmaceutical Synthesis API Intermediate Dihydropyridine

Validated Application Scenarios


Felodipine API Manufacturing

This compound is the non-substitutable starting material for the commercial synthesis of the antihypertensive drug felodipine. The patented synthetic route (US 5,977,369) specifically calls for 2,3-dichlorobenzaldehyde to ensure the correct regioisomer of the dihydropyridine product is formed [1]. Procurement for this application demands strict adherence to the 2,3-isomer, with typical purity specifications of ≥98% (GC) to ensure efficient conversion and minimize byproduct formation in the subsequent condensation and cyclization steps.

Heterocyclic Building Block Synthesis

The 2,3-dichloro substitution pattern provides a unique electronic environment for Claisen-Schmidt condensations to form chalcones. These chalcones serve as versatile intermediates for constructing thiazine, oxazine, isoxazole, pyrazole, and pyrimidine derivatives [1][2]. The distinct reactivity profile of the 2,3-isomer, influenced by the ortho-chlorine's steric and electronic effects, may lead to different yields or regioselectivities in these heterocyclization reactions compared to other dichlorobenzaldehydes.

Solid-State Formulation Studies

The well-characterized thermodynamic properties of the 2,3-isomer—specifically its lower melting point (Ttp = 334.66 K) and enthalpy of fusion (20.24 kJ·mol⁻¹) compared to the 2,4- and 2,6-isomers—make it a valuable model compound for studying the impact of regioisomerism on solid-state behavior [1]. Its unique crystal packing, where stacking interactions dominate lattice stabilization, also makes it an interesting subject for crystal engineering and the development of co-crystals or solid dispersions to improve bioavailability of downstream APIs.

Pesticidal Intermediate Synthesis

Patents and literature indicate that 2,3-dichlorobenzaldehyde is a key intermediate in the synthesis of certain sulfone herbicides and other pesticidal compounds [1]. The specific chlorine substitution pattern is crucial for the biological activity of the final active ingredient. For researchers developing novel crop protection agents, the 2,3-isomer offers a distinct scaffold for structure-activity relationship (SAR) studies, and its procurement is essential for the consistent production of these patented intermediates.

Application
Selection Property
Validation Focus
Felodipine API manufacturing
Regioisomeric identity and purity
Confirm 2,3-substitution pattern by GC/HPLC; verify freedom from 2,4- and 2,6-isomers
Heterocyclic building block synthesis
Reactivity profile under condensation conditions
Assess chalcone formation yield and regioselectivity; compare ortho-chlorine steric/electronic effects
Solid-state formulation studies
Thermodynamic and crystallographic reference data
Use reported Ttp and ΔcrlHm° values to design melt-based processes; monitor polymorphic stability
Pesticidal intermediate synthesis
Consistent chlorine substitution for SAR
Validate isomer identity before use in sulfone herbicide or other patented intermediate production

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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